2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline
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Overview
Description
2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline is an organic compound that features a benzenesulfonyl group attached to a methyl group, which is further connected to an aniline derivative with a prop-2-ynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonylmethyl intermediate, followed by its reaction with N-prop-2-ynylaniline under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-ynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways .
Comparison with Similar Compounds
Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the prop-2-ynyl substituent.
N-prop-2-ynylaniline: Contains the prop-2-ynyl group but lacks the benzenesulfonyl group.
Sulfonylmethylbenzene: Similar structure but without the aniline derivative.
Uniqueness: 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline is unique due to the combination of the benzenesulfonyl and prop-2-ynyl groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline , also known as 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzenesulfonyl Chloride : Benzene reacts with chlorosulfonic acid to produce benzenesulfonyl chloride.
- Alkylation : The benzenesulfonyl chloride is treated with a methylating agent in the presence of a base to form the benzenesulfonyl methyl intermediate.
- Amination : This intermediate is then reacted with aniline derivatives to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the prop-2-yn-1-yl group may participate in covalent bonding with nucleophilic sites on proteins, enhancing its inhibitory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study involving various benzenesulfonamide derivatives, certain compounds demonstrated potent activity against bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4d | E. coli | 6.72 mg/mL |
4h | S. aureus | 6.63 mg/mL |
4a | P. aeruginosa | 6.67 mg/mL |
4e | C. albicans | 6.63 mg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Similar sulfonamide derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis . Research has shown that compounds with sulfonamide groups can interact with targets involved in cancer cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study reported that certain derivatives exhibited significant antibacterial activity comparable to traditional antibiotics, highlighting their potential as alternative treatments in an era of increasing antibiotic resistance .
- Anticancer Properties : Another investigation focused on the anticancer potential of sulfonamides, revealing that specific derivatives could inhibit tumor growth in vitro and in vivo models by targeting cancer cell metabolism and signaling pathways .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-12-17-16-11-7-6-8-14(16)13-20(18,19)15-9-4-3-5-10-15/h1,3-11,17H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFUJHALXKGJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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